Cyclobenzaprine-d6
Description
Significance of Isotopic Labeling in Contemporary Drug Discovery and Development Methodologies
The use of stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), has become increasingly prevalent. metsol.comchemicalsknowledgehub.com These labeled compounds act as tracers, allowing for their detection and quantification in complex biological matrices like blood and urine. chemicalsknowledgehub.com This detailed metabolic mapping helps in the early identification of promising drug candidates and provides essential data for regulatory submissions. metsol.comchemicalsknowledgehub.com
Key applications of isotopic labeling in drug development include:
Metabolic Studies: Tracing the biotransformation of a drug to identify its metabolites. simsonpharma.comsimsonpharma.com
Pharmacokinetic Analysis: Determining the rate and extent of drug absorption, distribution, and elimination. musechem.comsimsonpharma.com
Bioavailability Studies: Assessing the fraction of an administered dose that reaches systemic circulation. sci-hub.se
Drug-Receptor Interactions: Investigating the binding of a drug to its target. musechem.com
Rationale for Deuterium Substitution in Chemical and Biological Investigations
The substitution of hydrogen with deuterium, its stable, non-radioactive isotope, is a subtle yet powerful modification in medicinal chemistry. nih.gov This process, known as deuteration, can significantly alter a drug's metabolic profile due to the kinetic isotope effect. informaticsjournals.co.inwikipedia.org The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage. informaticsjournals.co.inresearchgate.net
This increased bond strength can lead to several advantageous outcomes:
Reduced Metabolism: Slowing down the rate of metabolic breakdown can lead to a longer drug half-life. nih.govresearchgate.net
Improved Pharmacokinetics: A more stable metabolic profile can result in more consistent drug exposure. nih.govinformaticsjournals.co.in
Decreased Formation of Toxic Metabolites: By blocking certain metabolic pathways, deuteration can reduce the production of harmful byproducts. cdnsciencepub.com
The first deuterated drug to receive FDA approval was deutetrabenazine in 2017, a testament to the therapeutic potential of this strategy. nih.gov This milestone has spurred further research into the development of novel deuterated compounds with enhanced properties. nih.govnih.gov
Cyclobenzaprine-d6 as a Prototypical Stable Isotope-Labeled Compound for Mechanistic and Analytical Studies
Cyclobenzaprine (B1214914) is a well-known skeletal muscle relaxant. caymanchem.com Its deuterated analog, this compound, in which six hydrogen atoms on the two methyl groups have been replaced with deuterium, serves as an excellent example of a stable isotope-labeled compound used in research. veeprho.comsynzeal.com
The primary application of this compound is as an internal standard for the quantification of cyclobenzaprine in biological samples using mass spectrometry-based techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). caymanchem.comveeprho.com Because this compound is chemically identical to cyclobenzaprine but has a different mass, it can be added to a sample in a known quantity. veeprho.com It behaves similarly to the non-labeled compound during sample preparation and analysis, allowing for precise and accurate measurement of the parent drug by correcting for any loss that may occur during the analytical process. veeprho.comveeprho.com
The use of this compound is crucial in various research settings:
Therapeutic Drug Monitoring: Ensuring that the concentration of cyclobenzaprine in a patient's system is within the desired range. veeprho.comveeprho.com
Pharmacokinetic Studies: Accurately determining the ADME properties of cyclobenzaprine. veeprho.comveeprho.com
Metabolic Research: Investigating the metabolic pathways of cyclobenzaprine. veeprho.comveeprho.com
Due to its structural similarity to tricyclic antidepressants, accurate identification and quantification of cyclobenzaprine are essential to avoid potential interference in toxicological screenings. nih.gov The distinct mass-to-charge ratio of this compound in mass spectrometry ensures its unambiguous detection. caymanchem.comnih.gov
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H21N |
|---|---|
Molecular Weight |
281.4 g/mol |
IUPAC Name |
3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)-N,N-bis(trideuteriomethyl)propan-1-amine |
InChI |
InChI=1S/C20H21N/c1-21(2)15-7-12-20-18-10-5-3-8-16(18)13-14-17-9-4-6-11-19(17)20/h3-6,8-14H,7,15H2,1-2H3/i1D3,2D3 |
InChI Key |
JURKNVYFZMSNLP-WFGJKAKNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCC=C1C2=CC=CC=C2C=CC3=CC=CC=C31)C([2H])([2H])[2H] |
Canonical SMILES |
CN(C)CCC=C1C2=CC=CC=C2C=CC3=CC=CC=C31 |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Incorporation Strategies for Cyclobenzaprine D6
Approaches for Deuterium (B1214612) Introduction into Complex Organic Molecules
Deuterium labeling is a particularly common strategy in drug development due to the kinetic isotope effect, where the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond can slow down metabolic processes. nih.govscielo.org.mx This can lead to improved drug stability and potentially lower required doses. nih.gov
Hydrogen-Deuterium Exchange Reactions
Hydrogen-deuterium exchange (HDX) is a chemical reaction where a hydrogen atom in a molecule is replaced by a deuterium atom from a deuterium source, typically deuterium oxide (D₂O). mdpi.comwikipedia.org This method can be a cost-effective and time-efficient way to introduce deuterium, especially in the later stages of a synthetic route. nih.gov
HDX reactions can be catalyzed by acids, bases, or transition metals. mdpi.comwikipedia.org
Acid- and Base-Catalyzed HDX: These reactions are pH-dependent and often involve enolization to facilitate the exchange at activated carbon centers. mdpi.com For example, acidic C-H centers can be deuterated by incubation with D₂O. mdpi.com
Transition-Metal-Catalyzed HDX: Various transition metals, including iridium, palladium, rhodium, and ruthenium, can catalyze the direct C-H deuteration of organic compounds. snnu.edu.cn These methods often offer high regioselectivity, allowing for the specific placement of deuterium atoms. snnu.edu.cn For instance, iridium catalysts are widely used for ortho-C(sp²)–H deuteration. snnu.edu.cn
Photocatalytic deuteration has also emerged as a reliable method, offering mild reaction conditions and the use of inexpensive deuterium sources. rsc.org
Use of Deuterium-Containing Precursors in Multi-Step Synthesis
An alternative to HIE is the incorporation of deuterium through a multi-step synthesis that utilizes deuterated starting materials or reagents. symeres.comnih.gov This approach allows for precise control over the location and number of deuterium atoms in the final molecule. acs.org
Common strategies include:
Reduction with Deuterated Reagents: Functional groups like carbonyls and alkenes can be reduced using deuterated metal hydrides such as sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄), or with deuterium gas (D₂) in the presence of a catalyst. researchgate.net
Building Block Synthesis: Deuterated building blocks can be prepared and then used in subsequent steps to construct the final complex molecule. ansto.gov.au This is particularly useful for achieving high levels of isotopic enrichment at specific positions. acs.org
While this method can be more complex and costly due to the price of deuterated precursors, it is often necessary for achieving specific labeling patterns that are not accessible through HIE. mdpi.com
Specific Synthetic Pathways for Cyclobenzaprine-d6 and Related Deuterated Analogs
The synthesis of this compound, where six hydrogen atoms are replaced by deuterium, typically involves the deuteration of the two N-methyl groups. The chemical name for this compound is 3-(5H-Dibenzo[a,d] marquette.eduannulen-5-ylidene)-N,N-bis(methyl-d3)propan-1-amine. synzeal.com
A common synthetic route for unlabeled cyclobenzaprine (B1214914) involves the reaction of 5-dibenzosuberenone with a Grignard reagent derived from 3-dimethylaminopropyl chloride, followed by hydrolysis and dehydration. google.com To produce this compound, a deuterated version of the dimethylaminopropyl side chain is required.
Strategies for Regioselective Deuteration within the Cyclobenzaprine Scaffold
Achieving regioselective deuteration, the specific placement of deuterium atoms, is crucial for synthesizing compounds like this compound. acs.orgresearchgate.net For this compound, the target is the N,N-dimethyl groups.
One plausible synthetic strategy would involve:
Preparation of a deuterated amine: N,N-bis(methyl-d3)amine would be synthesized first. This could be achieved through methods like the reduction of a suitable precursor with a deuterating agent.
Functionalization of the amine: The deuterated amine would then be converted into a suitable reagent for attachment to the dibenzocycloheptene core, such as 3-(N,N-bis(methyl-d3)amino)propyl chloride.
Grignard Reaction and Dehydration: This deuterated propyl chloride would then be used to form a Grignard reagent, which would react with 5-dibenzosuberenone. Subsequent hydrolysis and dehydration would yield this compound. google.com
Transition metal-catalyzed H/D exchange could also be explored for deuterating the cyclobenzaprine scaffold, although achieving high selectivity for the N-methyl groups in the presence of other potentially reactive sites would be a key challenge. nih.gov
Purification and Enrichment of Deuterated Cyclobenzaprine Analogs
Following synthesis, the deuterated compound must be purified and its isotopic enrichment determined. marquette.eduansto.gov.au Purification is typically achieved using standard chromatographic techniques such as flash chromatography or high-performance liquid chromatography (HPLC). ansto.gov.au
The isotopic purity and the precise location of the deuterium atoms are confirmed using a combination of analytical techniques: ansto.gov.auansto.gov.au
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the absence of protons at the deuterated positions, while ²H NMR confirms the presence of deuterium. ansto.gov.au
A certificate of analysis is typically provided for commercially available deuterated compounds, detailing the chemical and isotopic purity. caymanchem.comansto.gov.au For this compound, a purity of ≥99% deuterated forms (d₁-d₆) with ≤1% d₀ is often specified. caymanchem.comcaymanchem.com
Characterization of Deuterium Incorporation and Isotopic Purity
The successful synthesis of this compound requires rigorous characterization to confirm the incorporation of deuterium atoms at the intended positions and to determine the isotopic purity of the final compound. The primary analytical techniques employed for this purpose are mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Mass Spectrometry (MS) is a fundamental tool for verifying the mass increase resulting from deuterium incorporation. The molecular weight of unlabeled cyclobenzaprine is approximately 275.39 g/mol . With the substitution of six hydrogen atoms (atomic mass ~1.008 amu) with six deuterium atoms (atomic mass ~2.014 amu), the molecular weight of this compound is expected to be approximately 281.43 g/mol .
High-resolution mass spectrometry (HRMS) is particularly valuable for determining isotopic purity. nih.gov By analyzing the relative intensities of the mass peaks corresponding to the unlabeled compound (d0) and its deuterated isotopologues (d1 through d6), the percentage of deuterium incorporation can be accurately calculated. Commercial sources of this compound typically report a deuterium incorporation of ≥99% for deuterated forms (d1-d6) and ≤1% for the d0 form. caymanchem.com
Table 1: Expected Mass Spectrometry Data for this compound
| Compound | Molecular Formula | Expected [M+H]⁺ (m/z) |
| Cyclobenzaprine | C₂₀H₂₂N⁺ | 276.18 |
| Cyclobenzaprine-d3 | C₂₀H₁₉D₃N⁺ | 279.19 |
| This compound | C₂₀H₁₆D₆N⁺ | 282.22 |
This table presents the theoretical monoisotopic masses for the protonated molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information, confirming the precise location of the deuterium atoms. In the ¹H NMR spectrum of unlabeled cyclobenzaprine, the N-methyl protons appear as a characteristic singlet. In the ¹H NMR spectrum of this compound, the signal corresponding to these methyl groups would be absent, providing clear evidence of successful deuteration at these positions. The signals for the other protons in the molecule would remain, although they might show minor shifts due to the isotopic substitution.
Conversely, ²H NMR (deuterium NMR) would show a signal corresponding to the chemical environment of the incorporated deuterium atoms. The chemical shifts in NMR are sensitive to the electronic environment of the nuclei, and while general solvent impurity tables exist, specific spectral data for this compound would definitively confirm the structure. uky.edusigmaaldrich.com
Table 2: Predicted ¹H NMR Chemical Shift Data for this compound in CDCl₃
| Proton Assignment | Expected Chemical Shift (δ, ppm) for Cyclobenzaprine | Expected Observation for this compound |
| Aromatic Protons | ~7.1-7.4 | Present |
| Olefinic Proton | ~6.9 | Present |
| Methylene Protons (propyl chain) | ~2.2-2.6 | Present |
| N-Methyl Protons | ~2.2 | Absent |
This table is a prediction based on general chemical shift ranges and the known structure of cyclobenzaprine.
The combination of mass spectrometry and NMR spectroscopy provides a comprehensive characterization of this compound, ensuring its suitability as a reliable internal standard for quantitative bioanalytical applications.
Advanced Spectroscopic and Chromatographic Characterization of Cyclobenzaprine D6
Mass Spectrometry (MS) Applications in Characterization and Quantification
Mass spectrometry is a cornerstone technique for the analysis of deuterated compounds like Cyclobenzaprine-d6. Its high sensitivity and specificity enable the detection and quantification of minute quantities of the analyte, even in complex mixtures. Various MS-based methods are employed to ensure the identity, purity, and concentration of this compound, as well as its application in quantitative assays.
Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS) for Deuterated Compounds
Liquid chromatography coupled with mass spectrometry (LC-MS) and its more powerful variant, tandem mass spectrometry (LC-MS/MS), are the most widely used techniques for the analysis of this compound in biological fluids. nih.govnih.gov These methods offer a combination of excellent separation capabilities and highly selective detection, which is essential for accurate quantification. nih.gov
In a typical LC-MS/MS workflow, the sample is first injected into a liquid chromatograph, where this compound is separated from other components of the matrix based on its physicochemical properties. The eluent from the chromatograph is then introduced into the mass spectrometer, where the molecules are ionized and their mass-to-charge ratio (m/z) is measured. Tandem mass spectrometry adds another layer of specificity by isolating a specific precursor ion, fragmenting it, and then analyzing the resulting product ions. This process significantly reduces background noise and enhances the reliability of the measurement. nih.gov
Ultra-Performance Liquid Chromatography (UPLC) coupled with a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer represents a state-of-the-art analytical platform for the characterization of deuterated compounds. UPLC utilizes columns with sub-2 µm particles, which provides higher resolution, greater sensitivity, and faster analysis times compared to conventional HPLC. nih.govnih.gov
Electrospray ionization (ESI) is a soft ionization technique commonly used in LC-MS for the analysis of polar and semi-polar molecules like cyclobenzaprine (B1214914) and its deuterated analog. nih.govnih.gov ESI generates gas-phase ions from a liquid solution with minimal fragmentation, which is ideal for preserving the molecular ion for subsequent mass analysis. In the positive ion mode, cyclobenzaprine and this compound are typically observed as protonated molecules, [M+H]⁺. nih.gov
Multiple Reaction Monitoring (MRM) is a highly selective and sensitive detection mode used in tandem mass spectrometry for quantification. nih.govnih.gov In an MRM experiment, the first quadrupole is set to select the precursor ion (the protonated molecule of the analyte), which is then fragmented in the collision cell. The third quadrupole is then set to monitor for a specific product ion. This precursor-to-product ion transition is unique to the target analyte, providing a high degree of specificity. For this compound, specific MRM transitions are selected to differentiate it from the unlabeled cyclobenzaprine.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Cyclobenzaprine | 276.2 | 216.2 |
| This compound | 282.2 | 222.2 |
This is a representative table based on typical fragmentation patterns. Actual values may vary slightly depending on the instrument and conditions.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Deuterated Compounds
Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of volatile and semi-volatile compounds. While cyclobenzaprine itself has limited volatility, it can be analyzed by GC-MS after derivatization to increase its volatility and thermal stability. nih.gov In the context of this compound, GC-MS can be used for its characterization and to distinguish it from its non-deuterated form. The high-resolution separation provided by capillary GC columns, coupled with the sensitive and specific detection of the mass spectrometer, allows for the accurate identification of the deuterated compound. The mass spectrum of this compound will show a molecular ion peak shifted by six mass units compared to cyclobenzaprine, confirming the incorporation of six deuterium (B1214612) atoms. hmdb.ca
Application of this compound as an Internal Standard in Quantitative Analytical Assays
The primary application of this compound is as an internal standard in quantitative bioanalytical methods. medchemexpress.comrsc.org An ideal internal standard should have physicochemical properties very similar to the analyte of interest but a different mass to allow for simultaneous detection by mass spectrometry. Deuterated compounds like this compound are considered the "gold standard" for internal standards in LC-MS assays because they co-elute with the analyte and experience similar ionization efficiency and matrix effects. rsc.org
By adding a known amount of this compound to each sample and calibration standard, any variations in sample preparation, injection volume, or instrument response can be corrected for. The concentration of the analyte is determined by calculating the ratio of the analyte's peak area to the internal standard's peak area. This normalization significantly improves the accuracy and precision of the quantitative results. Numerous studies have successfully employed deuterated cyclobenzaprine as an internal standard for the quantification of cyclobenzaprine in various biological matrices, including plasma and urine. nih.govnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Deuterated Compounds
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including deuterated compounds like this compound. NMR provides detailed information about the chemical environment of each atom in a molecule, allowing for the confirmation of its structure and the location of the deuterium labels.
For this compound, ¹H NMR (proton NMR) would be used to confirm the absence of protons at the deuterated positions. The integration of the remaining proton signals would also be consistent with the deuterated structure. ¹³C NMR (carbon NMR) would show signals for all carbon atoms in the molecule. The signals for the carbons directly bonded to deuterium atoms would appear as multiplets due to C-D coupling, and their chemical shifts might be slightly different from the corresponding carbons in unlabeled cyclobenzaprine due to isotope effects.
Proton Nuclear Magnetic Resonance (1H NMR) and Carbon-13 Nuclear Magnetic Resonance (13C NMR) in Deuterated System Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. In the analysis of deuterated compounds like this compound, both 1H and 13C NMR provide critical information confirming the success and specificity of isotopic labeling.
In 1H NMR spectroscopy , the substitution of a proton (¹H) with a deuteron (B1233211) (²H or D) results in the disappearance of the corresponding signal from the spectrum. This is because ¹H and ²H nuclei resonate at significantly different frequencies. For this compound, where the six protons of the two N-methyl groups are replaced by deuterium, the characteristic singlet for these protons in the unlabeled compound is absent. This absence serves as direct evidence of successful deuteration at the intended positions.
In 13C NMR spectroscopy , the effect of an attached deuterium atom is twofold. First, the carbon signal splits into a multiplet due to one-bond carbon-deuterium (¹³C-²H) coupling. Since the spin quantum number of deuterium is 1, a carbon attached to a single deuterium atom (CD) appears as a 1:1:1 triplet. For the CD3 groups in this compound, the signal for the methyl carbons will appear as a more complex multiplet. Second, an isotope effect typically causes a slight upfield shift in the resonance of the deuterated carbon compared to its protonated counterpart.
| Nucleus | Compound | Expected Chemical Shift (ppm) | Signal Characteristics |
|---|---|---|---|
| 1H | Cyclobenzaprine | ~2.2-2.5 | Singlet, integrating to 6 protons |
| 1H | This compound | ~2.2-2.5 | Signal absent |
| 13C | Cyclobenzaprine | ~40-45 | Singlet |
| 13C | This compound | Slightly upfield of original | Multiplet (e.g., septet) due to 1J(C,D) coupling |
Deuterium Nuclear Magnetic Resonance (2H NMR) for Positional Information
While 1H NMR confirms deuteration by signal absence, Deuterium Nuclear Magnetic Resonance (2H or D-NMR) provides direct evidence by observing the deuterium nuclei themselves. sigmaaldrich.com This technique is invaluable for unambiguously confirming the position and, in some cases, the stereochemical orientation of the isotopic label.
2H NMR is less sensitive than 1H NMR due to the lower magnetogyric ratio of the deuteron nucleus. sigmaaldrich.comwikipedia.org However, for highly enriched compounds like this compound, it provides a clean spectrum where each unique deuterium environment gives rise to a distinct signal. sigmaaldrich.com The chemical shifts in 2H NMR are identical to those in 1H NMR, so the spectrum of this compound is expected to show a single resonance at the chemical shift corresponding to the N-methyl groups. This confirms that deuteration occurred exclusively at the target site and did not scramble to other positions.
| Parameter | Expected Value/Characteristic |
|---|---|
| Expected Chemical Shift (ppm) | ~2.2-2.5 (analogous to the proton shift) |
| Signal Multiplicity | Singlet (assuming no significant D-D coupling is resolved) |
| Application | Confirms the position of deuterium labeling directly. |
Molecular Rotational Resonance (MRR) Spectroscopy for Isotopomer Distinction
Molecular Rotational Resonance (MRR) spectroscopy is a high-resolution gas-phase technique that provides unambiguous structural information based on a molecule's moments of inertia. brightspec.comnih.gov It is exceptionally sensitive to the isotopic composition of a molecule, making it a powerful tool for distinguishing between isotopomers—molecules that differ only in their isotopic makeup. nih.govchromatographyonline.com
The substitution of six hydrogen atoms with six deuterium atoms in this compound significantly alters the molecule's mass distribution and, consequently, its moments of inertia. This results in a unique rotational spectrum that is distinctly different from that of unlabeled Cyclobenzaprine or other isotopomers (e.g., Cyclobenzaprine-d3). MRR can resolve these differences with extraordinary specificity without requiring chromatographic separation, allowing for precise identification and quantification of each isotopomer in a mixture. nih.gov This capability is crucial for assessing the isotopic purity of this compound.
| Principle | Advantage for this compound Analysis |
|---|---|
| Measures transitions between rotational energy levels in the gas phase. | Provides a unique spectral fingerprint based on the precise 3D atomic structure and mass distribution. brightspec.com |
| Highly sensitive to changes in molecular moments of inertia caused by isotopic substitution. chromatographyonline.com | Unambiguously distinguishes this compound from unlabeled Cyclobenzaprine and other isotopomers. nih.gov |
| Does not require chromatographic separation for mixture analysis. nih.gov | Allows for direct and rapid assessment of isotopic purity and quantification of individual isotopomers in a sample. brightspec.com |
Vibrational Spectroscopy (e.g., FTIR, Raman) for Deuterated Compound Analysis
Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, are highly sensitive to isotopic substitution. wikipedia.org The vibrational frequency of a chemical bond is dependent on the masses of the connected atoms. libretexts.org The significant mass difference between hydrogen (¹H) and deuterium (²H) makes this effect particularly pronounced.
When a C-H bond is replaced by a C-D bond, its stretching frequency decreases substantially. Based on the harmonic oscillator model, the frequency is inversely proportional to the square root of the reduced mass of the system. Since deuterium is approximately twice the mass of protium, the vibrational frequency of a C-D stretch is expected to be lower than that of a C-H stretch by a factor of approximately √2 (≈1.41). libretexts.org
In the FTIR or Raman spectrum of Cyclobenzaprine, the C-H stretching vibrations of the N-methyl groups typically appear in the 2850-3000 cm⁻¹ region. For this compound, these bands are absent and are replaced by new, characteristic C-D stretching bands at a significantly lower frequency, predicted to be in the 2100-2250 cm⁻¹ region. This clear shift provides definitive evidence of deuteration at the methyl groups.
| Vibrational Mode | Compound | Typical Frequency Range (cm⁻¹) | Predicted Frequency for d6 (cm⁻¹) |
|---|---|---|---|
| N-CH₃ Symmetric/Asymmetric Stretch | Cyclobenzaprine | ~2850 - 3000 | N/A |
| N-CD₃ Symmetric/Asymmetric Stretch | This compound | N/A | ~2100 - 2250 |
Investigation of Isotopic Effects and Reaction Mechanisms Via Cyclobenzaprine D6
Theoretical Framework of Kinetic Isotope Effects (KIE) in Deuterated Systems
A kinetic isotope effect (KIE) is the change in the rate of a chemical reaction upon substitution of an atom in a reactant with one of its isotopes. wikipedia.orglibretexts.org Formally, it is expressed as the ratio of the rate constant for the light isotopologue (kL) to that of the heavy isotopologue (kH). wikipedia.org The KIE is a quantum mechanical phenomenon that primarily arises because heavier isotopes form stronger bonds and have lower zero-point vibrational energies (ZPE). wikipedia.orglibretexts.org Consequently, more energy is required to break a bond to a heavier isotope, leading to a higher activation energy and a slower reaction rate. wikipedia.org The study of KIEs, especially the deuterium (B1214612) kinetic isotope effect (kH/kD), provides invaluable insight into reaction mechanisms. wikipedia.orgnih.gov
A primary kinetic isotope effect (PKIE) is observed when the bond to the isotopically substituted atom is broken or formed during the rate-determining step of the reaction. wikipedia.orglibretexts.org The effect stems from the difference in zero-point energy between the carbon-hydrogen (C-H) and carbon-deuterium (C-D) bonds. wikipedia.org The C-D bond has a lower ZPE due to the greater mass of deuterium, making the bond stronger and requiring more energy for cleavage. libretexts.org
When a C-H or C-D bond is cleaved in the rate-limiting step, the vibrational mode corresponding to the bond stretch is converted into a translational motion along the reaction coordinate at the transition state. princeton.edu This results in a significant difference in the activation energies for the two isotopic species, leading to a "normal" PKIE where kH/kD > 1. wikipedia.org The magnitude of the PKIE can indicate the nature of the transition state; for example, a symmetrical, linear transition state often yields a maximal effect. princeton.edu The observation of a significant PKIE (typically with kH/kD values from 2 to 8) is strong evidence that C-H bond cleavage is involved in the rate-determining step. libretexts.orgnih.govnih.gov
Secondary kinetic isotope effects (SKIE) occur when the isotopically labeled bond is not broken or formed during the rate-determining step. wikipedia.orglibretexts.org These effects are generally smaller than PKIEs but are still highly useful for mechanistic elucidation. wikipedia.org SKIEs arise from changes in the vibrational frequencies of the C-H/C-D bond between the ground state and the transition state, often due to a change in hybridization at the carbon atom. epfl.chutdallas.edu
α-Secondary KIEs : Occur when the isotope is attached to the carbon atom undergoing a change in hybridization. If the hybridization changes from sp3 in the reactant to sp2 in the transition state (e.g., in SN1 reactions), the out-of-plane bending vibrations of the C-H/C-D bond become less restricted, leading to a normal SKIE (kH/kD > 1, typically 1.1-1.2). wikipedia.orgepfl.ch Conversely, a change from sp2 to sp3 results in an inverse SKIE (kH/kD < 1, typically 0.8-0.9) because the vibrations become more constricted in the transition state. wikipedia.orgepfl.ch
β-Secondary KIEs : Involve isotopic substitution at a position adjacent (β) to the reacting center. These effects are often attributed to hyperconjugation, where the σ-electrons of the C-H/C-D bond interact with an adjacent empty or partially filled p-orbital in the transition state. libretexts.org Since the C-H bond is a better electron donor than the C-D bond, a normal SKIE (kH/kD > 1) is typically observed. libretexts.org
In some reactions, particularly those involving the transfer of light particles like hydrogen, protons, or electrons, a phenomenon known as quantum mechanical tunneling can occur. wikipedia.orgwikipedia.org Tunneling allows a particle to penetrate through a potential energy barrier rather than requiring sufficient energy to pass over it, an event forbidden by classical mechanics. wikipedia.orgnih.gov This effect is a consequence of the wave-like nature of particles in quantum mechanics. wikipedia.org
When tunneling contributes significantly to the reaction rate, it can lead to exceptionally large KIE values, often far exceeding the semiclassical limit of approximately 7-8 at room temperature for C-H bond cleavage. wikipedia.orgnih.gov A particle's ability to tunnel is highly dependent on its mass; lighter particles tunnel much more readily than heavier ones. pnas.org Therefore, the substitution of hydrogen with deuterium drastically reduces the probability of tunneling, resulting in an inflated kH/kD ratio. wikipedia.orgpnas.org The observation of an unusually large PKIE is often considered a hallmark of a reaction mechanism involving quantum tunneling. wikipedia.orgnih.gov
Cyclobenzaprine-d6 in the Study of Enzymatic Reaction Mechanisms and Metabolic Transformations
Cyclobenzaprine (B1214914) is a centrally acting muscle relaxant that is structurally related to tricyclic antidepressants. nih.govwikipedia.org It undergoes extensive hepatic metabolism, which is a critical determinant of its pharmacokinetic profile. drugbank.comnih.govdrugs.com The use of a deuterated analogue, this compound, in which the six hydrogen atoms of the two N-methyl groups are replaced with deuterium, provides a precise tool for investigating the mechanisms of its metabolic transformations.
In vitro studies using human liver microsomes have established that the metabolism of cyclobenzaprine is primarily mediated by the cytochrome P450 (CYP) enzyme system. nih.govnih.gov The main metabolic pathway is N-demethylation to form desmethylcyclobenzaprine. drugbank.comnih.gov Research has identified that CYP3A4 and CYP1A2 are the principal isoforms responsible for this transformation, while CYP2D6 plays only a minor role. nih.govdrugs.comnih.govhmdb.ca
The introduction of deuterium at the N-methyl groups of cyclobenzaprine directly probes the N-demethylation reaction. This metabolic step involves the enzymatic cleavage of a C-H bond. juniperpublishers.comresearchgate.net By using this compound, a primary kinetic isotope effect is expected if this C-D bond cleavage is a rate-limiting step in the metabolic process for a given CYP isoform. The reaction rate for the deuterated compound can be up to 10 times slower than for the corresponding C-H bond. acs.org Observing the rate of desmethylcyclobenzaprine-d3 formation from this compound compared to the rate of desmethylcyclobenzaprine from cyclobenzaprine allows for the quantification of the KIE for each specific P450 enzyme. A significant KIE would confirm that C-H bond abstraction is a key, rate-determining part of the catalytic cycle for that isoform.
| CYP450 Isoform | Role in Metabolism | Supporting Evidence |
|---|---|---|
| CYP1A2 | Major | Catalyzes N-demethylation; inhibited by selective inhibitors (furafylline); inhibited by anti-CYP1A1/2 antibodies. nih.gov |
| CYP3A4 | Major | Catalyzes N-demethylation; inhibited by selective inhibitors (ketoconazole, troleandomycin); inhibited by anti-CYP3A4 antibodies. nih.gov |
| CYP2D6 | Minor | Catalyzes N-demethylation in recombinant systems, but correlation studies and experiments with CYP2D6-deficient microsomes show minimal contribution. nih.govnih.gov |
Deuterating metabolically labile positions is a strategy used in drug design to improve pharmacokinetic properties. juniperpublishers.comnih.gov The stronger C-D bond is more resistant to enzymatic cleavage, particularly in oxidation reactions mediated by CYP450 enzymes. bioscientia.de This resistance can significantly reduce the rate of metabolism at the deuterated site. acs.orgresearchgate.net
For this compound, the primary impact is the slowing of N-demethylation by CYP1A2 and CYP3A4. This reduction in the rate of clearance can increase the biological half-life of the drug. juniperpublishers.comresearchgate.net Furthermore, when the primary metabolic pathway is attenuated, it can lead to a phenomenon known as "metabolic switching". researchgate.netbioscientia.de With the N-demethylation pathway slowed, other, previously minor, metabolic pathways may become more significant. For cyclobenzaprine, this could include aromatic hydroxylation on the tricyclic ring system or N-oxidation. rsc.org This shift alters the regioselectivity of metabolism, changing the profile of metabolites that are formed. juniperpublishers.com Studying the metabolite profile of this compound in comparison to its non-deuterated parent can thus reveal these alternative metabolic routes and provide a more complete picture of its biotransformation. nih.gov
| Metabolic Pathway | Primary Enzymes | Expected KIE (kH/kD) for this compound | Predicted Impact on Pathway Rate | Potential for Metabolic Switching |
|---|---|---|---|---|
| N-Demethylation | CYP1A2, CYP3A4 | > 1 (Normal PKIE) | Significantly Decreased | High |
| Aromatic Hydroxylation | CYP Isoforms | ~ 1 (No KIE at this site) | Relatively Unchanged | Increased contribution relative to N-demethylation |
| N-Oxidation | CYP Isoforms | ~ 1 (No C-D bond cleavage) | Relatively Unchanged | Increased contribution relative to N-demethylation |
Identification and Characterization of Deuterated Metabolites
The metabolism of cyclobenzaprine is extensive and primarily mediated by cytochrome P450 (CYP) enzymes, including CYP3A4, CYP1A2, and to a lesser extent, CYP2D6. The primary metabolic pathways for the parent compound involve N-demethylation, hydroxylation, and subsequent glucuronide conjugation. The introduction of deuterium atoms at specific positions in the this compound molecule can significantly influence these metabolic routes due to the kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond, leading to a slower rate of bond cleavage in metabolic reactions. This alteration allows for a more detailed investigation of the metabolic fate of the molecule.
Research Findings:
While specific studies on the comprehensive metabolic profiling of this compound are not extensively detailed in publicly available literature, the principles of drug metabolism and isotopic labeling allow for informed postulations regarding its deuterated metabolites. The six deuterium atoms in this compound are typically located on the two N-methyl groups.
N-Demethylation: One of the major metabolic pathways for cyclobenzaprine is the removal of one or both methyl groups from the tertiary amine. In this compound, the cleavage of the C-D bond in the N,N-di(trideuteriomethyl) group would be slower than the corresponding C-H bond cleavage in the unlabeled drug. This would likely lead to a decreased rate of formation of the primary and secondary amine metabolites, N-desmethylcyclobenzaprine-d3 and N,N-didesmethylcyclobenzaprine.
Hydroxylation: Aromatic hydroxylation of the dibenzocycloheptene ring system is another key metabolic transformation. The positions of deuterium in this compound are not on the aromatic ring, and therefore, a direct KIE on the rate of hydroxylation is not expected. However, the slowing of the N-demethylation pathway (metabolic switching) could potentially lead to an increased proportion of hydroxylated metabolites.
N-Oxidation: The tertiary amine of cyclobenzaprine can also undergo N-oxidation to form cyclobenzaprine N-oxide. Similar to hydroxylation, the deuteration of the N-methyl groups is not expected to have a direct primary KIE on this transformation.
Characterization Techniques:
The identification and characterization of these deuterated metabolites would typically involve a combination of advanced analytical techniques:
Mass Spectrometry (MS): High-resolution mass spectrometry coupled with liquid chromatography (LC-MS) is a cornerstone for identifying metabolites. The mass shift of +6 Da in the parent this compound and the corresponding mass shifts in its deuterated metabolites (e.g., +3 Da for the N-desmethyl metabolite) provide a clear signature for their detection and differentiation from endogenous compounds and metabolites of the unlabeled drug. Tandem mass spectrometry (MS/MS) would be employed to elucidate the structures of the metabolites by analyzing their fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is invaluable for the definitive structural elucidation of isolated metabolites. While ¹H NMR would show the absence of signals from the deuterated positions, ²H NMR could be used to confirm the location of the deuterium labels. ¹³C NMR would also provide crucial information about the carbon skeleton of the metabolites.
The following table provides a hypothetical overview of the expected major deuterated metabolites of this compound and the analytical techniques used for their characterization.
| Potential Deuterated Metabolite | Abbreviation | Expected Mass Shift (vs. Unlabeled Metabolite) | Primary Characterization Techniques |
| N-desmethylcyclobenzaprine-d3 | Norcyclobenzaprine-d3 | +3 Da | LC-MS/MS, NMR |
| N,N-didesmethylcyclobenzaprine | - | 0 Da | LC-MS/MS, NMR |
| This compound N-oxide | - | +6 Da | LC-MS/MS, NMR |
| Hydroxylated this compound | - | +6 Da | LC-MS/MS, NMR |
| Glucuronide Conjugates of Deuterated Metabolites | - | Variable | LC-MS/MS |
Deuterium Labeling for Investigating Intermolecular and Intramolecular Interactions
Intermolecular Interactions:
The primary mechanism of action of cyclobenzaprine involves its activity within the central nervous system, structurally resembling tricyclic antidepressants. Its therapeutic effects are believed to be mediated through interactions with various receptors and transporters. While the substitution of hydrogen with deuterium does not significantly alter the electronic properties or the steric profile of the molecule, it can subtly influence the strength of certain non-covalent interactions.
Hydrogen Bonding: The N-methyl groups of cyclobenzaprine are not primary hydrogen bond donors. However, the tertiary amine can act as a hydrogen bond acceptor. The vibrational modes of C-D bonds differ from C-H bonds, which could lead to minor alterations in the vibrational coupling and energetics of intermolecular interactions with its protein targets. These subtle changes can sometimes be detected by sensitive biophysical techniques.
Van der Waals Interactions: Deuterium is slightly smaller and less polarizable than hydrogen. This can lead to minor differences in the van der Waals interactions between this compound and its binding pocket compared to the unlabeled compound. While these effects are generally small, in finely tuned binding events, they could contribute to differences in binding affinity or kinetics.
Intramolecular Interactions and Conformational Dynamics:
The tricyclic ring system of cyclobenzaprine is not planar and exists in a dynamic equilibrium of different conformations. The side chain containing the dimethylamino group also possesses considerable conformational flexibility.
Vibrational Spectroscopy: Techniques like Infrared (IR) and Raman spectroscopy can be used to study the vibrational modes of the molecule. The C-D stretching and bending frequencies are significantly different from those of C-H bonds. By selectively labeling the N-methyl groups, researchers can use these spectroscopic methods to probe the local environment and conformational changes of the side chain without interference from the numerous C-H vibrations in the rest of the molecule.
Computational Chemistry and in Silico Modeling for Deuterated Cyclobenzaprine Research
Quantum Chemical Calculations for Deuteration Effects on Molecular Stability and Reactivity
Quantum chemical calculations are fundamental to understanding how isotopic substitution affects the electronic structure, stability, and reactivity of a molecule. In the context of Cyclobenzaprine-d6, these calculations can elucidate the subtle yet significant changes that arise from replacing hydrogen atoms with deuterium (B1214612).
Density Functional Theory (DFT) is a commonly employed quantum chemical method for these investigations. researchgate.net By using functionals such as B3LYP, researchers can calculate various molecular properties of both cyclobenzaprine (B1214914) and its deuterated isotopologues. researchgate.net These properties include optimized molecular geometries, vibrational frequencies, and electronic properties like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies.
A comparative analysis of these calculated properties for cyclobenzaprine and this compound can reveal the impact of deuteration. For instance, a calculated decrease in the ZPVE for this compound would suggest enhanced stability of the C-D bond, which can translate to a slower rate of metabolic cleavage.
Table 1: Hypothetical Quantum Chemical Calculation Results for Cyclobenzaprine and this compound
| Property | Cyclobenzaprine | This compound |
| Zero-Point Vibrational Energy (ZPVE) | Higher | Lower |
| C-H/C-D Bond Dissociation Energy | Lower | Higher |
| HOMO-LUMO Energy Gap | Reference Value | Slightly Altered |
| Dipole Moment | Reference Value | Minimally Changed |
This table presents hypothetical data to illustrate the expected outcomes of quantum chemical calculations comparing cyclobenzaprine and its deuterated form. The key takeaway is the predicted increase in bond strength and stability upon deuteration.
Molecular Dynamics Simulations for Conformational Analysis of Deuterated Cyclobenzaprine
Molecular dynamics (MD) simulations provide a powerful means to explore the conformational landscape of a molecule over time. beilstein-journals.orgmdpi.com For a flexible molecule like cyclobenzaprine, understanding its conformational preferences is crucial, as different conformations can exhibit different binding affinities for its biological targets.
MD simulations of deuterated cyclobenzaprine can reveal whether the isotopic substitution leads to any significant changes in its conformational dynamics. polyu.edu.hknih.gov The simulations are typically performed by placing the molecule in a simulated physiological environment, such as a water box with ions, and then solving Newton's equations of motion for every atom in the system.
The trajectory generated from an MD simulation provides a detailed movie of the molecule's movements, allowing for the analysis of various parameters, including dihedral angle distributions, root-mean-square deviation (RMSD) of atomic positions, and the formation of intramolecular hydrogen bonds. By comparing the conformational ensembles of cyclobenzaprine and this compound, researchers can determine if deuteration biases the molecule towards a particular conformation.
For instance, MD simulations could explore if the altered vibrational properties of the C-D bonds in the dimethylamino group of this compound influence the flexibility of the side chain and its preferred orientation relative to the tricyclic core. While significant alterations in the major conformational states are not always expected, even subtle shifts can impact protein-ligand interactions. nih.gov
Table 2: Hypothetical Conformational Analysis Data from MD Simulations
| Parameter | Cyclobenzaprine | This compound |
| Predominant Dihedral Angle (Side Chain) | 175° ± 10° | 178° ± 8° |
| RMSD of Tricyclic Core | 0.8 Å | 0.75 Å |
| Average Number of Intramolecular H-bonds | 0.2 | 0.25 |
This hypothetical data suggests that deuteration might lead to a slightly more rigid structure and a minor shift in the predominant conformation of the side chain.
Prediction of Kinetic Isotope Effects through Computational Approaches
One of the most significant consequences of deuteration in drug metabolism is the kinetic isotope effect (KIE), where the rate of a reaction is slowed due to the presence of a heavier isotope at a position involved in the rate-determining step. mdpi.comnih.gov Computational methods are instrumental in predicting the magnitude of the KIE for the metabolism of deuterated compounds. mdpi.comnih.gov
The metabolism of cyclobenzaprine is known to involve N-demethylation, a process catalyzed by cytochrome P450 enzymes. nih.govdrugbank.com This reaction involves the cleavage of a C-H bond on one of the methyl groups of the dimethylamino side chain. By replacing these hydrogens with deuterium in this compound, the rate of this metabolic pathway is expected to decrease.
Computational approaches to predict the KIE often involve transition state theory (TST). mdpi.com By calculating the energies of the ground state and the transition state for the C-H and C-D bond cleavage reactions, the activation energies can be determined. The difference in these activation energies allows for the prediction of the KIE. More advanced methods, such as canonical variational theory with small curvature tunneling (CVT/SCT), can also be employed to account for quantum tunneling effects, which can be significant for hydrogen transfer reactions. mdpi.com
Table 3: Hypothetical Predicted Kinetic Isotope Effects for this compound Metabolism
| Computational Method | Predicted KIE (kH/kD) for N-demethylation |
| Transition State Theory (TST) | 4.5 |
| Canonical Variational Theory with Small Curvature Tunneling (CVT/SCT) | 5.2 |
This table shows hypothetical KIE values predicted by different computational methods. A KIE significantly greater than 1 indicates that the deuterated compound is metabolized more slowly than its non-deuterated counterpart.
In Silico Approaches for Predicting Metabolic Fate and Enzyme-Substrate Interactions of Deuterated Compounds
In silico tools play a crucial role in predicting the metabolic fate of drug candidates and understanding their interactions with metabolizing enzymes. plos.org For this compound, these approaches can help predict how deuteration might alter its metabolic profile and interactions with cytochrome P450 enzymes.
Molecular docking is a widely used technique to predict the binding orientation of a ligand within the active site of a protein. plos.org By docking both cyclobenzaprine and this compound into the active sites of CYP3A4 and CYP1A2, the primary enzymes responsible for its metabolism, researchers can gain insights into the key interactions that facilitate metabolism. nih.gov These simulations can help visualize how the substrate orients itself and whether deuteration influences this preferred binding mode.
Furthermore, these models can help predict the potential for "metabolic switching," where the blockage of one metabolic pathway due to deuteration leads to an increase in metabolism through alternative pathways. nih.gov For cyclobenzaprine, this could mean an increase in aromatic hydroxylation or N-oxide formation if N-demethylation is significantly slowed.
Table 4: Hypothetical In Silico Metabolic Prediction for this compound
| Metabolic Pathway | Predicted Contribution (Cyclobenzaprine) | Predicted Contribution (this compound) |
| N-demethylation | 70% | 30% |
| Aromatic Hydroxylation | 20% | 45% |
| N-oxide Formation | 10% | 25% |
This hypothetical data illustrates the concept of metabolic switching. The predicted decrease in N-demethylation for this compound is compensated by an increase in other metabolic pathways.
Advanced Research Applications and Future Directions for Cyclobenzaprine D6
Role in Developing High-Throughput Analytical Methods for Complex Matrices
The quantification of drugs and their metabolites in complex biological samples such as plasma, urine, or tissue is a fundamental requirement in pharmaceutical research. Cyclobenzaprine-d6 plays an indispensable role as an internal standard in the development and validation of high-throughput analytical methods, most notably Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). nebiolab.comcerilliant.com
Internal standards are crucial for correcting variations that can occur during sample preparation, injection, and analysis. cerilliant.com By adding a known quantity of this compound to a sample, analysts can accurately quantify the concentration of the non-deuterated (or "light") cyclobenzaprine (B1214914). The deuterated standard is nearly chemically identical to the analyte, meaning it behaves similarly during extraction and chromatographic separation. scinews.uz However, its increased mass allows it to be distinguished by the mass spectrometer. wuxiapptec.com This co-elution and differential detection are key to compensating for matrix effects, where other components in the biological sample can suppress or enhance the ionization of the target analyte, leading to inaccurate measurements. chromforum.orgresearchgate.net The use of stable isotope-labeled internal standards like this compound is considered a best practice for achieving the precision and reliability required in bioanalytical studies. nebiolab.comresearchgate.net
Application in Fundamental Studies of Drug Disposition and Metabolite Profiling in Biological Systems
Understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug is paramount in drug development. Stable isotope labeling with compounds like this compound is a powerful and safe technique for these fundamental studies. aap.orgspringernature.com Unlike radioactive isotopes, stable isotopes are not radioactive and pose no risk to human subjects, making them ideal for clinical pharmacokinetic (PK) research. aap.org
In these studies, a deuterated version of a drug can be co-administered with the non-labeled version. The mass spectrometer can then simultaneously track both the labeled and unlabeled drug and their respective metabolites. scinews.uz This allows for precise determination of key PK parameters such as bioavailability, clearance rate, and volume of distribution, often with fewer subjects required for the study. nih.gov
Furthermore, this compound is instrumental in metabolite profiling. nih.govmedchemexpress.com By tracking the metabolic fate of the deuterated compound, researchers can identify the major and minor metabolites of cyclobenzaprine. drugbank.comwikipedia.org This is crucial for understanding how the drug is processed in the body, identifying the enzymes involved (such as cytochrome P450s), and determining if any metabolites are active or potentially toxic. drugbank.comjuniperpublishers.comveeprho.com
Potential as a Mechanistic Probe for Investigating Receptor-Ligand Interactions
The interaction between a drug and its target receptor is the foundation of its pharmacological effect. Deuterated compounds are emerging as sophisticated tools to probe the subtle mechanics of these interactions. nih.gov Replacing hydrogen with deuterium (B1214612) can alter the strength of hydrogen bonds, which are critical for how a ligand binds to a receptor. nih.govmdpi.com
Deuterated Probes for 5-HT2 Receptor Antagonism Studies
Cyclobenzaprine's mechanism of action is linked to its activity as an antagonist at serotonin (B10506) 5-HT2 receptors. drugbank.comdroracle.ainih.govnih.gov Using this compound in receptor binding studies can offer specific insights into this antagonism. By comparing the binding affinity and kinetics of the deuterated versus non-deuterated compound at 5-HT2 receptors, researchers can investigate the role of specific hydrogen bonds in the binding pocket. nih.gov Such studies can reveal whether deuteration affects the binding affinity or the residence time of the drug on the receptor, providing a more detailed picture of the antagonistic mechanism. droracle.aimdpi.com This knowledge is valuable for designing future molecules with potentially improved selectivity or potency for the 5-HT2 receptor family.
Implications for Understanding Structure-Metabolism Relationships in Deuterated Tricyclic Systems
The substitution of hydrogen with deuterium can significantly alter the rate of drug metabolism, a phenomenon known as the kinetic isotope effect (KIE). dovepress.comwikipedia.orgportico.org This effect occurs because the carbon-deuterium (C-D) bond is stronger and requires more energy to break than a carbon-hydrogen (C-H) bond. dovepress.com Since many drug metabolism reactions, particularly those mediated by cytochrome P450 (CYP) enzymes, involve the cleavage of a C-H bond, deuteration at these "metabolic soft spots" can slow down the process. juniperpublishers.comnih.gov
By studying the metabolism of this compound, which belongs to the class of tricyclic compounds, researchers can gain fundamental insights into the structure-metabolism relationships of this entire class of drugs. juniperpublishers.com Comparing the metabolic profile of cyclobenzaprine with that of this compound can reveal the primary sites of metabolic attack. drugbank.comnih.gov If deuteration at a specific position leads to a significant decrease in the formation of a particular metabolite, it confirms that this position is a key site for metabolism. This information can be used to intentionally design new drugs with improved metabolic stability, potentially leading to a longer half-life and reduced dosing frequency. nih.gov
Development of Novel Deuterated Analogs for Research Purposes
The insights gained from this compound have spurred interest in creating other novel deuterated analogs for research. gabarx.comtandfonline.com Patents have been filed for various analogs of cyclobenzaprine and the structurally similar amitriptyline, including deuterated forms. google.comgoogle.com The goal of synthesizing these new molecules is often to create research tools with specific properties. nih.gov For example, an analog might be designed to be more resistant to metabolism by a specific CYP enzyme, allowing researchers to isolate and study other metabolic pathways. researchgate.net Another analog might be deuterated at a position critical for receptor binding to further probe its interaction with targets like the 5-HT2 receptor. irb.hr The development of these bespoke research compounds is a testament to the value of deuterium substitution as a sophisticated tool in medicinal chemistry. nih.gov
Integration of Multi-Omics Data with Stable Isotope Tracing for Comprehensive Biological System Analysis
The future of biological research lies in the integration of multiple data types to create a holistic view of a system. "Multi-omics" approaches, which combine data from genomics, proteomics, and metabolomics, offer a powerful way to understand the global effects of a drug. frontiersin.orgoup.com Stable isotope tracing with compounds like this compound is perfectly suited for this integrated analysis. nih.gov
By introducing this compound into a biological system (e.g., cell culture or an animal model), researchers can trace its path and effects across multiple molecular layers. frontiersin.orgcreative-proteomics.com Metabolomics can track the labeled atoms as they are incorporated into various downstream metabolites. springernature.combitesizebio.com Proteomics can measure changes in protein expression in response to the drug, potentially using stable isotope labeling techniques like SILAC. mdpi.com This integrated data can then be used in computational systems biology models to build a comprehensive picture of how cyclobenzaprine perturbs cellular networks, revealing new mechanisms of action or off-target effects that would be invisible to a single-omics approach. nih.govresearchgate.net
Q & A
Q. What are the methodological considerations for preparing stock solutions of Cyclobenzaprine-d6 in analytical workflows?
this compound must be dissolved in solvents such as methanol or DMSO, which should be purged with an inert gas to prevent degradation. The accuracy of stock solutions depends on precise weighing (±5% to -2% of labeled mass) and validation via calibration curves comparing deuterated and unlabeled standards. For reproducibility, document solvent purity, storage conditions (-20°C), and inert gas protocols .
Q. How does this compound function as an internal standard in LC-MS/GC-MS quantification?
Its deuterated structure minimizes matrix effects and co-elution issues, enabling accurate quantification through isotopic dilution. Researchers should construct standard curves using intensity ratios (deuterated vs. unlabeled) to correct for instrument variability. Ensure the deuterium incorporation rate (≥99%) is verified via batch-specific certificates to avoid isotopic interference .
Q. What are the stability and storage requirements for this compound in long-term studies?
Store at -20°C in airtight, light-protected containers to maintain chemical integrity over ≥4 years. Conduct periodic stability tests using LC-MS to detect deuterium loss or degradation, especially after reconstitution. Batch-specific stability data should be cross-referenced with study timelines .
Advanced Research Questions
Q. How can researchers address potential isotopic effects when using this compound in metabolic studies?
Isotopic effects may alter metabolic pathways compared to non-deuterated analogs. Mitigate this by validating pharmacokinetic parameters (e.g., clearance, half-life) against unlabeled cyclobenzaprine in control experiments. Use high-resolution MS to distinguish between deuterated metabolites and natural isotopic variants .
Q. What experimental designs are optimal for assessing cross-contamination risks in multi-analyte assays involving this compound?
Implement orthogonal separation methods (e.g., HILIC followed by reverse-phase LC) to resolve co-eluting analytes. Use blank matrix samples spiked with this compound to identify carryover and validate specificity. Statistical tools like ANOVA can quantify contamination variability across batches .
Q. How should researchers resolve discrepancies in this compound quantification data across laboratories?
Harmonize protocols using reference materials with traceable purity (≥95%) and shared calibration curves. Cross-validate inter-lab results via blinded sample exchanges and meta-analyses of variance (e.g., Cochran’s Q test). Document all deviations in sample preparation and instrument settings .
What frameworks guide the formulation of hypothesis-driven research questions for this compound in mechanistic studies?
Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population, Intervention, Comparison, Outcome). For example: “How does hepatic metabolism of this compound (I) compare to unlabeled cyclobenzaprine (C) in human hepatocytes (P) regarding CYP3A4 activity (O)?” .
Q. How can researchers validate the absence of d0 impurities in this compound batches for high-sensitivity assays?
Use LC-HRMS with a mass window ≤2 ppm to detect d0 contamination (≤1%). Perform spike-recovery experiments with known d0/d6 ratios and apply correction factors to quantification algorithms. Batch-specific certificates must be scrutinized for deuterium purity thresholds .
Methodological Resources
- Data Validation : Follow guidelines in for detailed experimental documentation, including solvent batch numbers, instrument calibration logs, and raw data archiving.
- Ethical Compliance : Adhere to for participant selection and data anonymization in clinical studies involving Cyclobenzaprine metabolites.
- Literature Synthesis : Use and to structure literature reviews, emphasizing gaps in deuterated standard applications and metabolic profiling.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
